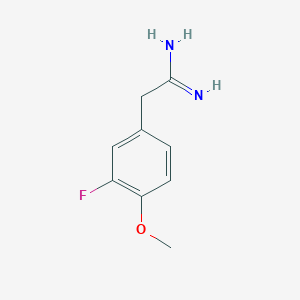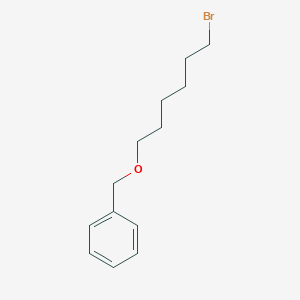![molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9](/img/structure/B1334648.png)
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Overview
Description
The compound "4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile" is a chemical of interest in various synthetic pathways. It is related to compounds that have been synthesized and studied for their potential biological activities and their use in creating more complex chemical structures. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and reactivity of the compound .
Synthesis Analysis
The synthesis of related bromomethyl compounds involves multiple steps, starting from simple precursors. For instance, a natural product with a bromomethyl moiety was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study describes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting the versatility of bromomethyl groups in complex molecule construction . Additionally, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from benzaldehyde condensation, reduction, sulfonylation, and bromation, indicating a multi-step process to introduce bromomethyl groups .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be quite intricate. The crystal structure of o-(bromomethyl)benzonitrile, a compound closely related to the one of interest, has been determined to be monoclinic with specific unit-cell dimensions and a calculated density. The structure was refined to a high degree of accuracy, indicating the precision with which such compounds can be characterized .
Chemical Reactions Analysis
Bromomethyl groups are reactive and can participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding methoxymethyl-substituted arylphenols . This demonstrates the potential for bromomethyl groups to undergo nucleophilic substitution reactions. Another study shows the formation of a bromonium ylide as a key intermediate in the synthesis of brominated compounds, highlighting the unique reactivity of bromomethyl groups in the presence of a rhodium catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. The crystallographic analysis provides insights into bond lengths and angles, which are crucial for understanding the reactivity and stability of these compounds . Additionally, the synthesis of "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" and its reactions with various amines to form heterocyclic systems indicate the versatility and reactivity of bromomethyl derivatives, which can be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chromatographic Separation and Purity Determination
A study by Toribio et al. (2000) focuses on the separation and determination of diastereoisomers related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile using supercritical fluid chromatography. This technique is critical for analyzing the purity of such compounds, which is essential in various research contexts (Toribio et al., 2000).
Synthesis and Refinement Techniques
Teng Jun-jiang (2008) explored the synthesis and refinement of a compound closely related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, providing insights into optimal conditions for synthesis and achieving high purity levels, which are crucial for scientific experiments (Teng Jun-jiang, 2008).
Application in Anticancer Research
Pradip K. Bera et al. (2021) reported on a complex involving a derivative of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, demonstrating potential anticancer activity. This highlights the compound's relevance in medicinal chemistry and cancer research (Bera et al., 2021).
Utility in Organic Synthesis
Research by Sun Xiao-qiang (2009) on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is structurally related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, contributes to the understanding of organic synthesis processes. Such studies are instrumental in developing new organic compounds for various scientific applications (Sun Xiao-qiang, 2009).
Synthesis of Complex Molecules
The work of Peshkov et al. (2016) on synthesizing 4-(ω-X-alkyl)benzonitriles, involving structures similar to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, showcases the compound's role in creating complex molecules. This has implications in material science and pharmaceutical research (Peshkov et al., 2016).
Influence on Fungicide Development
Xie Wei-sheng (2007) researched synthesizing an intermediate for fungicide difenoconazole, utilizing a derivative of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile. This underscores the compound's significance in developing agricultural chemicals (Xie Wei-sheng, 2007).
Safety And Hazards
properties
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIQMVADUQYNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383864 | |
| Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
CAS RN |
60207-22-9 | |
| Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)


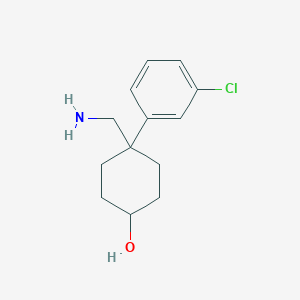
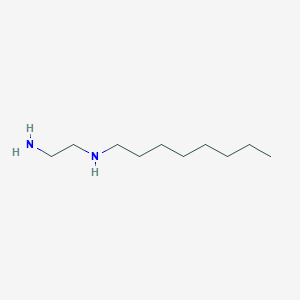
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
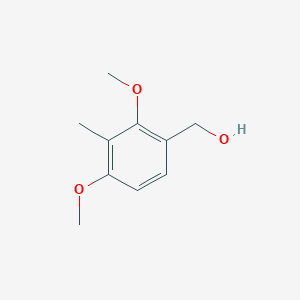
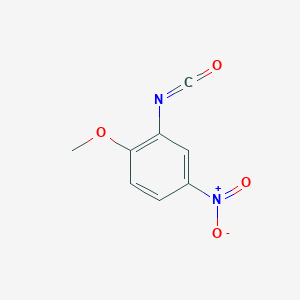

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

